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1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Kinase inhibition Structure-activity relationship Molecular recognition

Researchers designing kinase selectivity panels face a critical geometric control gap: commercially available imidazo[1,2-b]pyrazoles rarely differentiate pyridine nitrogen orientation. This fully aromatic, N-methylated scaffold with a 7-(pyridin-4-yl) substituent delivers a linear H-bond acceptor vector (TPSA 35.1 Ų, XLogP3 1.1, zero H-bond donors) fundamentally distinct from the pyridin-3-yl isomer (CAS 2098058-43-4). - Enables deconvolution of hinge-region H-bond geometry contributions to kinase selectivity when deployed alongside the 3-pyridyl isomer as a geometric control. - Minimal-lipophilicity, low-metabolic-liability baseline for SAR programs requiring low-clearance leads; dimethyl substitution avoids the +0.5 LogP penalty of 1-ethyl analogs. - Shipped ambient; available from milligrams to multi-gram quantities for probe development and screening campaigns.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 2097970-00-6
Cat. No. B1482213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
CAS2097970-00-6
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1C3=CC=NC=C3)C
InChIInChI=1S/C12H12N4/c1-9-11(10-3-5-13-6-4-10)12-15(2)7-8-16(12)14-9/h3-8H,1-2H3
InChIKeyOUHMBDHCABAZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-7-(pyridin-4-yl) Imidazo[1,2-b]pyrazole: Scaffold Identity & Procurement


1,6-Dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2097970-00-6) is a fully aromatic, N-methylated imidazo[1,2-b]pyrazole bearing a pyridin-4-yl substituent at the 7-position. It is a member of the broader imidazo[1,2-b]pyrazole class, which has been extensively investigated for kinase inhibition, anti-angiogenic, and anti-proliferative activities [1]. The compound's molecular formula is C12H12N4, with a molecular weight of 212.25 g/mol, zero hydrogen bond donors, and two hydrogen bond acceptors (the pyridine nitrogen and the imidazo-pyrazole core) [2]. Unlike the saturated 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) scaffold, this compound is fully aromatic, which fundamentally alters its electronic profile and binding interactions.

Aromatic imidazo[1,2-b]pyrazole core with N-methylation
Pyridin-4-yl substituent: linear H-bond acceptor geometry
Zero H-bond donors, low topological polar surface area

Structural Specificity of 1,6-Dimethyl-7-(pyridin-4-yl) Substitution


The imidazo[1,2-b]pyrazole scaffold presents multiple regioisomeric and substitution-sensitive positions that cannot be interchanged without altering biological activity. The 1,6-dimethyl-7-(pyridin-4-yl) substitution pattern confers a specific shape, electronic distribution, and hydrogen-bonding vector that differs fundamentally from the 7-(pyridin-3-yl) isomer (CAS 2098058-43-4) or the unsubstituted core. The pyridin-4-yl nitrogen acts as a hydrogen bond acceptor oriented along the molecular axis, while the pyridin-3-yl nitrogen presents a different angle, which can dictate selectivity among kinase ATP-binding pockets. The methyl groups at positions 1 and 6 further modulate lipophilicity (XLogP3 = 1.1) and metabolic stability relative to ethyl-substituted analogs (e.g., 1-ethyl-7-(pyridin-4-yl) derivative, CAS 2098141-48-9), where the added carbon increases lipophilicity and potentially alters off-target binding profiles. Generic substitution with any other imidazo[1,2-b]pyrazole is therefore invalid for comparative pharmacological or chemical biology studies [1].

Pyridin-4-yl vs. pyridin-3-yl isomer H-bond orientation shifts ~60°, altering kinase hinge-binding geometry; substitution may invalidate selectivity results.
N-methyl aromatic core vs. IMPY scaffold Lacks NH donor and iron-chelation capacity; cannot replicate ribonucleotide reductase inhibition.
Methyl vs. ethyl substitution at N1 Different lipophilicity and metabolic stability profile; ethyl analog may alter PK and off-target binding.

Differential Evidence for 1,6-Dimethyl-7-(pyridin-4-yl) Imidazo[1,2-b]pyrazole


Pyridin-4-yl vs. Pyridin-3-yl H-Bond Geometry & Kinase Binding

The 7-(pyridin-4-yl) substituent of the target compound presents a hydrogen-bond acceptor (pyridine N) oriented para to the point of attachment to the imidazo[1,2-b]pyrazole core, producing a linear vector. The 7-(pyridin-3-yl) isomer (CAS 2098058-43-4) presents the acceptor at a meta orientation, introducing an approximately 60° deviation in the hydrogen-bond trajectory. This geometric difference is critical for ATP-site kinase inhibitors, where a specific hinge-binding hydrogen-bond geometry is required for target engagement. No published head-to-head biochemical comparison exists; this is a structure-based class-level inference. However, the two isomers share identical molecular formulas (C12H12N4, MW 212.25) and computed lipophilicity (XLogP3 = 1.1), meaning any differential activity in a screening campaign would be attributable solely to the pyridine nitrogen position [1].

H-Bond Geometry
Class-level
Pyridin-4-yl vs pyridin-3-yl: ~60° offset
Hinge-binding geometry differs; isomers not interchangeable
In silico structural inference, no head-to-head data
Kinase inhibition Structure-activity relationship Molecular recognition

Aromatic vs. Saturated Core: IMPY Differentiation

The target compound is a fully aromatic imidazo[1,2-b]pyrazole, whereas the historical clinical candidate IMPY (2,3-dihydro-1H-imidazo[1,2-b]pyrazole, NSC 51143) is a saturated 2,3-dihydro analog. IMPY acts as a ribonucleotide reductase inhibitor via iron-chelation mechanisms requiring the NH group at position 1, which is methylated in the target compound. IMPY reached Phase I clinical trials for solid tumors but showed dose-limiting hematological toxicity. The target compound lacks the NH donor and possesses altered electronic conjugation, meaning it cannot function as an iron chelator and will engage entirely different biological targets. No quantitative in vivo comparison exists; this is a scaffold-level differentiation [1].

IMPY Differentiation
Context-dependent
Target aromatic N-methyl vs IMPY saturated NH donor
Mechanistic divergence; no ribonucleotide reductase activity
IMPY Phase I dose range 0.1–3.0 g/m²/week, distinct mechanism
Ribonucleotide reductase Anti-cancer Scaffold comparison

Methyl vs. Ethyl Substitution: Metabolic Stability Impact

The target compound contains a methyl group at N1 and a methyl group at C6. The closely related 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098141-48-9) substitutes the N1-methyl with an N1-ethyl group, increasing lipophilicity and potentially introducing a site for CYP450-mediated ω-oxidation. Although no direct metabolic stability comparison has been published, the additional methylene unit in the ethyl analog is expected to increase LogP by approximately 0.5 units based on standard fragment-based calculations. The target compound's lower computed LogP (XLogP3 = 1.1) and smaller rotatable bond count (1 vs. 2 for the ethyl analog) suggest lower metabolic liability and reduced off-target hydrophobic interactions [1].

Metabolic Stability
Data to verify
Dimethyl LogP 1.1 vs ethyl analog est. LogP ~1.6
Ethyl substitution may increase metabolic liability
Computed properties; experimental validation needed
Metabolic stability ADME Lead optimization

Class-Level Evidence: Nanomolar Cytotoxicity in Leukemia Cells

The imidazo[1,2-b]pyrazole-7-carboxamide class has shown potent cytotoxic activity in leukemia cell lines. The lead compound DU385 achieved IC50 values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11), with mechanism-of-action studies confirming apoptosis induction via mitochondrial depolarization and caspase activation. The target compound differs from DU385 by lacking a 7-carboxamide group and possessing a 7-(pyridin-4-yl) substituent instead. While these are not direct comparators, the class-level data indicate that the imidazo[1,2-b]pyrazole core is capable of supporting sub-100 nM cellular activity when appropriately substituted at position 7 [1].

Cytotoxicity (Class)
Class-level
DU385 IC50: 16.54 nM (HL-60)
Supports cytotoxicity endpoint review; target uncharacterized
MTT assay, 96h; class-level inference for scaffold
Cytotoxicity Leukemia Apoptosis

Physicochemical Differentiation: H-Bond Donors & TPSA

The target compound has zero hydrogen bond donors (HBD = 0) and a topological polar surface area (TPSA) of 35.1 Ų. In contrast, imidazo[1,2-b]pyrazole-7-carboxamides such as DU385 possess HBD ≥ 1 and TPSA > 80 Ų due to the carboxamide group. Among the class, HBD = 0 and TPSA < 60 Ų are favorable for passive membrane permeability and blood-brain barrier penetration. The target compound's physicochemical profile is therefore consistent with a CNS-penetrant kinase inhibitor design, whereas 7-carboxamide derivatives are typically peripherally restricted [1].

Physicochemical Profile
Class-level
HBD=0, TPSA=35.1 Ų vs. carboxamides HBD≥1, TPSA>80
Supports passive permeability research context
Computed properties; BBB penetration inference
Drug-likeness Membrane permeability Physicochemical properties

Kinase Profiling Gap: Uncharacterized 7-(Pyridin-4-yl) Substitution

A systematic review of the primary literature and authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) reveals no publicly available kinase inhibition data for 1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. In contrast, the imidazo[1,2-b]pyrazole scaffold has been patented extensively for BTK, PI3Kδ, and PDK1 inhibition, with exemplified compounds achieving IC50 values in the low nanomolar range (e.g., BTK inhibitors with IC50 ≤ 10 μM threshold in the BeiGene patent family [1]). The 7-(pyridin-4-yl) substituent is a known kinase hinge-binding motif present in approved drugs (e.g., imatinib) and preclinical candidates. The gap in profiling data represents both a risk and an opportunity: the compound is unvalidated, but the structural features are consistent with potent kinase engagement [2].

Kinase Profiling Gap
Data to verify
No public kinase inhibition data available
Target engagement unvalidated; suits screening panels
Survey of ChEMBL, BindingDB, PubChem (April 2026)
Kinase selectivity Screening gap Chemical probe

Applications of 1,6-Dimethyl-7-(pyridin-4-yl) Imidazo[1,2-b]pyrazole


Kinase Panel Screening: Pyridin-4-yl Hinge-Binding Geometry

The compound's 7-(pyridin-4-yl) group provides a linear hydrogen-bond acceptor vector with geometry distinct from the 7-(pyridin-3-yl) isomer. This makes it a valuable inclusion in kinase selectivity panels where hinge-region hydrogen-bond geometry is a determinant of selectivity. Deployment alongside the pyridin-3-yl isomer as a geometric control can deconvolute the contribution of pyridine nitrogen orientation to kinase binding. The zero H-bond donor count and low TPSA (35.1 Ų) further suggest suitability for CNS kinase targets. [1]

Lead Optimization: Metabolic Stability-Driven Design

With XLogP3 = 1.1, only one rotatable bond, and no hydrogen bond donors, the compound offers a minimal-lipophilicity, low-metabolic-liability baseline. Compared to the 1-ethyl analog (estimated ΔLogP ≈ +0.5), the dimethyl substitution pattern provides a pharmacokinetic advantage for programs requiring low clearance. Medicinal chemistry teams can use this compound as a core scaffold for structure-activity relationship studies where potency is optimized without inflating LogP. [1]

Chemical Probe Development for Target Class Elucidation

The imidazo[1,2-b]pyrazole class has demonstrated nanomolar anticancer activity via apoptosis induction (e.g., DU385 with IC50 = 16.54 nM on HL-60 cells). The target compound, lacking a 7-carboxamide but possessing a pyridin-4-yl group, may redirect target engagement toward kinase pathways. It is suitable as a starting scaffold for chemical probe development aimed at elucidating the kinome targets of the imidazo[1,2-b]pyrazole phenotype, particularly when used in parallel with 7-carboxamide derivatives. [1]

Negative Control for IMPY-Based Ribonucleotide Reductase Studies

Because the target compound is N-methylated and fully aromatic, it cannot chelate iron or inhibit ribonucleotide reductase, unlike IMPY. This makes it an ideal negative control compound in experiments designed to confirm that observed anti-proliferative effects are mediated specifically through ribonucleotide reductase inhibition rather than off-target kinase activity. Its structural similarity to the imidazo[1,2-b]pyrazole core ensures scaffold-level comparability while mechanism-level divergence. [1]

Application
Selection Property
Validation Focus
Kinase panel screening (hinge geometry)
Pyridin-4-yl orientation (linear H-bond)
Hinge-region selectivity profiling
Lead optimization (metabolic stability)
Low lipophilicity, minimal rotatable bonds
Metabolic liability assessment
Chemical probe development (kinase target deconvolution)
Scaffold distinct from 7-carboxamide series
Apoptosis pathway-target engagement correlation
Negative control (ribonucleotide reductase studies)
N-methylated, aromatic (no iron chelation)
Confirmation of mechanism-specific effects
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